molecular formula C17H22N4O2S B10930473 propan-2-yl 4-[(benzylcarbamothioyl)amino]-1-ethyl-1H-pyrazole-3-carboxylate

propan-2-yl 4-[(benzylcarbamothioyl)amino]-1-ethyl-1H-pyrazole-3-carboxylate

Cat. No.: B10930473
M. Wt: 346.4 g/mol
InChI Key: NCYOVXZZLYFQCV-UHFFFAOYSA-N
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Description

Propan-2-yl 4-[(benzylcarbamothioyl)amino]-1-ethyl-1H-pyrazole-3-carboxylate is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique molecular structure, which includes a pyrazole ring, a benzylcarbamothioyl group, and an isopropyl ester. It is commonly used in various fields such as chemistry, biology, and medicine due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4-[(benzylcarbamothioyl)amino]-1-ethyl-1H-pyrazole-3-carboxylate typically involves multiple steps. One common method includes the reaction of 1-ethyl-1H-pyrazole-3-carboxylic acid with isopropyl chloroformate to form the isopropyl ester. This intermediate is then reacted with benzyl isothiocyanate to introduce the benzylcarbamothioyl group. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are employed to monitor the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-[(benzylcarbamothioyl)amino]-1-ethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylcarbamothioyl group, where nucleophiles replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

Propan-2-yl 4-[(benzylcarbamothioyl)amino]-1-ethyl-1H-pyrazole-3-carboxylate is widely used in scientific research due to its versatile properties:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of propan-2-yl 4-[(benzylcarbamothioyl)amino]-1-ethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The benzylcarbamothioyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The pyrazole ring may interact with various receptors or enzymes, modulating their activity. These interactions can affect cellular pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzylcarbamothioyl)-N-[4-(propan-2-yl)phenyl]formamide
  • Isopropyl (3-methyl-1-oxo-1-((1-((4-(prop-2-yn-1-yloxy)phenyl)thio)propan-2-yl)amino)butan-2-yl)carbamate

Uniqueness

Propan-2-yl 4-[(benzylcarbamothioyl)amino]-1-ethyl-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyrazole ring and the benzylcarbamothioyl group allows for diverse interactions with biological targets, making it a valuable compound in research .

Properties

Molecular Formula

C17H22N4O2S

Molecular Weight

346.4 g/mol

IUPAC Name

propan-2-yl 4-(benzylcarbamothioylamino)-1-ethylpyrazole-3-carboxylate

InChI

InChI=1S/C17H22N4O2S/c1-4-21-11-14(15(20-21)16(22)23-12(2)3)19-17(24)18-10-13-8-6-5-7-9-13/h5-9,11-12H,4,10H2,1-3H3,(H2,18,19,24)

InChI Key

NCYOVXZZLYFQCV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)OC(C)C)NC(=S)NCC2=CC=CC=C2

Origin of Product

United States

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